molecular formula C10H9NO4 B13303657 7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid CAS No. 1197944-61-8

7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B13303657
CAS No.: 1197944-61-8
M. Wt: 207.18 g/mol
InChI Key: DHPDWBACCVBDOB-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H9NO4 This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties Benzoxazoles are bicyclic compounds consisting of a benzene ring fused with an oxazole ring

Preparation Methods

The synthesis of 7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The synthetic route generally includes the following steps:

    Formation of the Benzoxazole Ring: The reaction of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions leads to the formation of the benzoxazole ring.

    Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The methyl group is typically introduced through alkylation reactions.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to enhance yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound’s structural features allow it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Benzoxazole derivatives, including this compound, have shown potential as therapeutic agents due to their antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid include:

    7-Methoxy-1,3-benzodioxole-5-carboxylic acid: This compound has a similar structure but contains a dioxole ring instead of an oxazole ring.

    2-Methyl-1,3-benzoxazole-7-carboxylic acid: This compound lacks the methoxy group but has a similar benzoxazole core.

    5-Methoxy-1,3-benzoxazole-2-carboxylic acid: This compound has the methoxy group at a different position on the benzoxazole ring.

Properties

IUPAC Name

7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-5-11-7-3-6(10(12)13)4-8(14-2)9(7)15-5/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPDWBACCVBDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241104
Record name 7-Methoxy-2-methyl-5-benzoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197944-61-8
Record name 7-Methoxy-2-methyl-5-benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197944-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methyl-5-benzoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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